2-Chloro-4-methyloxazole-5-carboxamide
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Overview
Description
2-Chloro-4-methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of a chloro group, a methyl group, and a carboxamide group attached to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Amidation Reactions: The carboxamide group can participate in amidation reactions with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amidation Reactions: Reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) are used to activate carboxylic acids for amidation.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Amidation Reactions: Products include amides formed by the reaction of the carboxamide group with carboxylic acids.
Scientific Research Applications
2-Chloro-4-methyloxazole-5-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 2-Chloro-4-methyloxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chloro, methyl, and carboxamide groups suggests potential interactions with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyloxazole: Lacks the carboxamide group.
4-Methyloxazole-5-carboxamide: Lacks the chloro group.
2-Chloro-5-methyloxazole: Different position of the methyl group.
Uniqueness
2-Chloro-4-methyloxazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro group and a carboxamide group on the oxazole ring distinguishes it from other similar compounds.
Properties
Molecular Formula |
C5H5ClN2O2 |
---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloro-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
InChI Key |
YANFTURRSHIXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
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